{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid
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Overview
Description
AP-22408 is a Src tyrosine kinase inhibitor.
Scientific Research Applications
Synthesis and Chemical Properties
- Cyclic Phosphonic Analogues Synthesis : A study explored the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, leading to the creation of novel cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
- Electrochromic Device Construction : A study described the construction of an electrochromic device using derivatives of this compound, demonstrating its potential in electrochromic applications (Weng, Shi, Zheng, & Xu, 2016).
Biological and Pharmacological Research
- Cytotoxic Effects and Alkylating Properties : Research has shown that certain phosphonic analogues related to this compound exhibit significant cytotoxic effects on leukemia cell lines, highlighting potential pharmacological applications (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).
- Inhibitor Synthesis for Medical Applications : Various studies focus on synthesizing inhibitors and analogous compounds for medical applications, such as Hsp90 inhibitors and dipeptidyl peptidase IV inhibitors (Wang, 2011), (Belyaev, Zhang, Augustyns, Lambeir, De Meester, Vedernikova, Scharpe, & Haemers, 1999).
Material Science Applications
- Adhesive Polymer Synthesis : Research into the synthesis of hydrolytically stable phosphonic acid monomers for adhesive polymers showcases the compound's utility in materials science (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
properties
CAS RN |
268741-43-1 |
---|---|
Product Name |
{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid |
Molecular Formula |
C30H41N3O10P2 |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid |
InChI |
InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1 |
InChI Key |
SPSGYTWOIGAABK-DQEYMECFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
Appearance |
Solid powder |
Other CAS RN |
268741-43-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AP-22408; AP 22408; AP22408; UNII-3U3L5QR4KV; CC1; AC1L9I7C; 3U3L5QR4KV; SCHEMBL7245569; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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